![molecular formula C19H21NO3 B2892501 N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide CAS No. 1902907-34-9](/img/structure/B2892501.png)
N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide
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Overview
Description
“N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is a complex organic compound. It contains a total of 39 bonds; 21 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 secondary amide (aromatic), 2 ethers (aliphatic), and 1 Pyridine . It’s also known as Obovatol, a natural compound found in several plant species including Magnolia obovata, Magnolia grandiflora, and Magnolia officinalis.
Molecular Structure Analysis
The molecular structure of “N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide” is complex, with multiple bonds and ring structures . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N - (2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .Scientific Research Applications
Antibacterial Agents
The structure of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide suggests potential as an antibacterial agent. Compounds with similar structures have been synthesized and shown to possess potent antibacterial properties. They work by inhibiting key bacterial enzymes, thereby impeding bacterial growth and multiplication .
Enzyme Inhibition
This compound could serve as a moderate enzyme inhibitor. Enzyme inhibitors are crucial in the treatment of various diseases and are also used in biochemical research to understand enzyme mechanisms and metabolic pathways .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound could be explored for their potential as inhibitors of proteases, carbonic anhydrase, and other enzymes implicated in physiological disorders such as epilepsy and osteoporosis .
Anticancer Research
Some sulfonamide derivatives, which share a part of the chemical structure with N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide, have exhibited anticancer properties. They act by disrupting the cell cycle and inhibiting histone deacetylase (HDAC), which is essential for tumor cell growth .
Organic Synthesis
The compound could be used in organic synthesis reactions to produce complex molecules like dendrimers, which have applications in drug delivery systems .
Ligands for Catalysts
The structural features of N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide make it a candidate for use as a ligand in catalysts for asymmetric reactions, which are significant in producing optically active substances .
Protease Inhibitors
Given its structural similarity to known sulfonamides, this compound might act as a protease inhibitor, which could have implications in the treatment of diseases where proteolysis plays a key role .
Antiviral Research
The compound’s potential as an antiviral agent could be explored, given that related sulfonamide compounds have been used in antiviral medications. Their mode of action typically involves the inhibition of enzymes necessary for viral replication .
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to have antibacterial properties . They inhibit biofilm formation in pathogenic bacterial strains such as Escherichia coli and Bacillus subtilis .
Mode of Action
Based on the structure–activity relationship of similar compounds, it can be inferred that the compound might interact with its targets and cause changes that inhibit the growth of bacteria .
Biochemical Pathways
Similar compounds have been shown to interfere with the formation of bacterial biofilms , which are complex communities of bacteria that are resistant to antibiotics and the immune system.
Result of Action
Similar compounds have been reported to exhibit antibacterial activity by inhibiting the formation of bacterial biofilms . This suggests that N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-naphthamide may have similar effects.
properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-19(16-7-3-5-13-4-1-2-6-15(13)16)20-14-8-9-17-18(12-14)23-11-10-22-17/h1-7,14,17-18H,8-12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAZEKWBXRNZQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(CC1NC(=O)C3=CC=CC4=CC=CC=C43)OCCO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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